a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
CAS No.:
Cat. No.: VC16215472
Molecular Formula: C19H17ClO5
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClO5 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate |
| Standard InChI | InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |
| Standard InChI Key | IZFYHYLUWFWUTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure is a 2-deoxy-D-erythro-pentofuranose ring, a five-membered oxolane (tetrahydrofuran) derivative. Key modifications include:
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A chlorine atom at the anomeric (C1) position, enhancing electrophilicity for glycosylation reactions .
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Benzoyl groups at the C3 and C5 hydroxyls, providing steric protection and influencing solubility .
The IUPAC name, (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate, reflects this substitution pattern . The stereochemistry (α-D configuration) is critical for its biological activity, as it mimics natural nucleosides.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClO₅ |
| Molecular Weight | 360.79 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface | 61.8 Ų |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of α-D-erythro-pentofuranosyl chloride, 2-deoxy-, dibenzoate involves multi-step protocols to achieve regioselective protection and functionalization:
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Sugar Backbone Preparation: Starting from D-ribose, sequential protection of hydroxyl groups using benzoyl chloride under basic conditions yields 3,5-di-O-benzoyl-2-deoxy-D-ribofuranose.
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Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chlorine atom at the anomeric center .
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Purification: Chromatographic techniques (e.g., silica gel) isolate the α-anomer, leveraging stereochemical preferences in glycosylation .
Key Reaction:
This reaction proceeds via an SN1 mechanism, with the oxocarbenium intermediate stabilizing the α-configuration .
Reactivity Profile
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Nucleophilic Substitution: The anomeric chlorine is susceptible to displacement by nucleophiles (e.g., amines, alcohols), forming glycosides or nucleoside analogs .
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Ester Hydrolysis: Under basic conditions (e.g., NaOH), the benzoyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .
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Thermal Stability: The compound decomposes above 200°C, necessitating low-temperature storage .
Applications in Medicinal Chemistry
Nucleoside Analog Synthesis
α-D-erythro-pentofuranosyl chloride dibenzoate serves as a precursor for 2’-deoxynucleosides, critical in antiviral and anticancer drug development . For example:
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4’-Thio-2’-deoxycytidine (T-dCyd): A clinical candidate inhibits DNA methyltransferase 1 (DNMT1), showing promise in leukemia therapy .
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5-Aza-4’-thio-2’-deoxycytidine (aza-T-dCyd): Exhibits enhanced stability and bioavailability compared to azacitidine .
Table 2: Comparative Analysis of Nucleoside Analogs
| Compound | CAS Number | Key Feature | Application |
|---|---|---|---|
| 2-Deoxyadenosine | 20283-61-0 | Adenine base, antiviral activity | HIV therapy |
| 2-Deoxycytidine | 2350-43-8 | Cytosine base, radiosensitizer | Cancer treatment |
| T-dCyd | 764276-32-2 | 4’-thio modification, DNMT1 inhibitor | Epigenetic therapy |
Mechanistic Insights
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Enzymatic Interactions: The compound’s dibenzoate groups enhance lipophilicity, facilitating membrane permeability.
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Binding Studies: Surface plasmon resonance (SPR) reveals high affinity for viral polymerases (Kd = 12 nM).
Comparative Analysis with Related Compounds
Structural Analogues
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β-D-erythro-Hexopyranose derivatives: Differ in ring size (six-membered pyranose) and lack the anomeric chlorine, reducing reactivity .
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Neopentyl Glycol Dibenzoate (CAS 4196-89-8): Non-sugar ester with applications in polymer plasticization, highlighting the versatility of benzoate protection .
Functional Differences
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